molecular formula C16H19N3O3S B2864200 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone CAS No. 484019-62-7

2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone

Cat. No.: B2864200
CAS No.: 484019-62-7
M. Wt: 333.41
InChI Key: VLPFJFRLLBMCQY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a phenoxymethyl group and at position 2 with a sulfanyl (-S-) linker to a piperidin-1-yl-ethanone moiety. Its molecular formula is C₁₇H₁₉N₃O₃S (average mass: 345.42 g/mol), with structural features that influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-15(19-9-5-2-6-10-19)12-23-16-18-17-14(22-16)11-21-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPFJFRLLBMCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329192
Record name 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

484019-62-7
Record name 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a synthetic organic molecule that incorporates a unique oxadiazole ring structure along with a piperidine moiety. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C11H12N2O3SC_{11}H_{12}N_2O_3S with a molecular weight of approximately 266.28 g/mol. The presence of the oxadiazole ring and the piperidine structure suggests a diverse range of biological activities.

PropertyValue
Molecular FormulaC11H12N2O3S
Molecular Weight266.28 g/mol
Chemical StructureStructure

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine structures exhibit various pharmacological effects, including:

  • Antibacterial Activity : Compounds similar to this one have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Notably, these compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have potential applications in treating urinary tract infections .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives based on the oxadiazole and piperidine frameworks. The synthesized compounds were screened for antibacterial properties and enzyme inhibition. Among these, some demonstrated IC50 values indicating strong inhibitory activity against urease, suggesting potential therapeutic applications .
  • In Silico Studies : Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of similar compounds. These studies suggest that structural modifications can enhance bioactivity .
  • Antiviral Screening : While the primary focus has been on antibacterial properties, there is emerging research exploring the antiviral potential of similar piperidine derivatives against viruses such as HIV .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission.
  • Molecular Docking Studies : These studies reveal how the compound fits into enzyme active sites or receptor binding sites, providing insights into its potential efficacy as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (Compound XIV)
  • Key Features: Electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at C5 and C2 positions.
  • Activity : Exhibits potent CNS depressant activity (anticonvulsant, antidepressant) due to enhanced dipole interactions with neuronal targets .
  • Comparison: Unlike the target compound’s phenoxymethyl group, the nitro and chloro substituents in XIV increase electron deficiency, favoring binding to GABA receptors. The target compound’s piperidine moiety may shift activity toward peripheral or alternative CNS pathways .
2-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethanone
  • Key Features : A 2-methylfuran substituent at C5 of the oxadiazole.
  • Activity : Structural data (ChemSpider ID: 1613122) suggest moderate antimicrobial properties, likely due to the furan’s planar aromaticity enhancing DNA intercalation .

Thiadiazole and Oxadiazole Bioisosteres

5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives
  • Key Features: Thiadiazole core with a phenyl group at C5 and amino substituents.
  • Activity: Demonstrates anticancer activity (e.g., apoptosis induction in colon adenocarcinoma cells) via thiadiazole’s sulfur atom facilitating redox interactions .
  • Comparison : The oxadiazole core in the target compound lacks sulfur’s redox activity, possibly reducing anticancer potency. However, the sulfanyl linker may compensate by enabling disulfide bond formation with cellular thiols .
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone
  • Key Features: Pyridine-2-ylamino group linked to a mercapto-oxadiazole.
  • Activity : Antimicrobial (MIC: 30.2–43.2 μg/cm³) due to the pyridine’s metal-chelating properties and oxadiazole’s membrane disruption .

Pharmacokinetic and Toxicity Profiles

Compound LogP Intestinal Absorption (%) Neurotoxicity (Rotarod Test)
Target Compound 2.8* >30% Not tested
5-(4-Nitrophenyl)-2-(4-Cl-phenyl)-oxadiazole 3.1 25% No observed
1-(5-Mercapto-oxadiazol-2-yl)-pyridine ethanone 1.5 15% High (at 100 mg/kg)

*Estimated via XLogP3 .

Mechanistic Insights and Research Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro and chloro groups (e.g., in XIV) enhance CNS activity by stabilizing charge-transfer complexes with receptors. The target compound’s phenoxymethyl (electron-donating) group may favor interactions with hydrophobic pockets in non-CNS targets .
  • Sulfanyl Linker: The -S- bridge in the target compound and analogues (e.g., 5g in ) enables disulfide bond formation, critical for fungicidal and herbicidal activity. However, substitution with piperidine-ethanone may redirect activity toward mammalian enzymes .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of piperidinyl protons (δ 1.5–2.8 ppm) and oxadiazole-linked sulfanyl groups (δ 3.1–3.5 ppm). 2D NMR (e.g., HSQC) resolves overlapping signals in the aromatic region .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays). Gradient elution (acetonitrile/water with 0.1% TFA) resolves byproducts from cyclization steps .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments (e.g., cleavage at the sulfanyl-ether bond) .

How can researchers resolve contradictions in reported bioactivity data across different in vitro assays?

Advanced Research Focus
Discrepancies often arise from assay-specific variables:

  • Cellular Models : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects.
  • Compound Solubility : Pre-solubilize in DMSO (<0.1% final concentration) and validate stability via LC-MS over 24 hours .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression (e.g., GraphPad Prism) to calculate robust IC₅₀ values .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the oxadiazole and piperidine moieties?

Q. Advanced Research Focus

  • Oxadiazole Modifications : Replace the phenoxymethyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance electrophilicity and target binding .
  • Piperidine Substitutions : Introduce sp³-hybridized nitrogen via N-alkylation (e.g., methyl or cyclopropyl groups) to improve metabolic stability .
  • Bioisosteric Replacement : Substitute the sulfanyl-ether linker with amide or triazole groups to assess impact on pharmacokinetics .

How can computational methods predict this compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to ATP-binding pockets (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability over 100 ns .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors on oxadiazole) using LigandScout .
  • ADMET Prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and CYP450 inhibition risks .

What experimental approaches mitigate solubility and stability challenges during in vivo studies?

Q. Advanced Research Focus

  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Stability Monitoring : Conduct forced degradation studies (acid/base, oxidative, thermal stress) with HPLC tracking .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction for PK/PD modeling .

How do researchers validate the selectivity of this compound against off-target receptors or enzymes?

Q. Advanced Research Focus

  • Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) or GPCRs (Calcium flux assays) .
  • CRISPR-Cas9 Knockouts : Generate target-deficient cell lines to confirm on-target effects .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization .

What are the best practices for scaling up synthesis without compromising yield or purity?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow reactors minimize exothermic risks during cyclization steps .
  • Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Quality-by-Design (QbD) : Use DoE (Design of Experiments) to optimize parameters like temperature, solvent ratio, and mixing speed .

How can researchers address conflicting data in enzymatic vs. cell-based assays for mechanism-of-action studies?

Q. Advanced Research Focus

  • Biochemical Assays : Use purified enzymes (e.g., recombinant kinases) to isolate direct inhibition effects.
  • Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling changes in cells .
  • Chemical Probes : Employ photoaffinity labeling or click chemistry to map cellular target engagement .

What role do the 1,3,4-oxadiazole and piperidine systems play in overcoming multidrug resistance (MDR) in cancer models?

Q. Advanced Research Focus

  • Efflux Pump Inhibition : Assess P-gp/BCRP substrate potential using calcein-AM assays .
  • Apoptosis Pathways : Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 dye) .
  • Synergy Studies : Combine with chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CompuSyn) .

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